2-[(2-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
“2-[(2-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorobenzyl)oxy]benzoyl chloride” can be represented by the SMILES notation:C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F
. Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-Fluorobenzyl)oxy]benzoyl chloride” are not available, it’s known that 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Scientific Research Applications
Synthesis of 4(3H)-quinazolinones
2-Fluoro substituted benzoyl chlorides, including 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. This process involves cyclocondensation with 2-amino-N-heterocycles and has shown moderate activity against various tumor cell lines (Deetz et al., 2001).
Drug Analysis Techniques
In drug analysis, fluoroaryl derivatives, including those from 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, are synthesized for use in gas chromatography electron capture negative ion chemical ionization mass spectrometry. This technique enhances the detection of specific drugs in plasma (Murray et al., 1985).
Synthesis of Prasugrel Intermediate
An improved method for synthesizing prasugrel intermediate involves 2-fluorobenzyl bromide, related to 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, demonstrating its application in industrial pharmaceutical production (Zheng, 2013).
Spectroscopy and Excited State Dynamics
The study of benzyl and substituted benzyl radicals, including p-fluorobenzyl derived from 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, is vital in understanding their spectroscopy and excited state dynamics. This research is critical in photophysics and photochemistry (Fukushima & Obi, 1990).
Oxidation Reactions
2-[(2-Fluorobenzyl)oxy]benzoyl chloride derivatives are used in oxidation reactions to obtain p-fluorobenzaldehyde and p-fluorobenzoic acid. This showcases its role in chemical synthesis and organic reaction mechanisms (Conte et al., 1998).
DNA Cleaving Agents
Conjugates of O-benzoyl oxime esters with intercalators, derived from benzoyl chlorides like 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, can cleave DNA efficiently when exposed to UV light. This has potential applications in molecular biology and genetic engineering (Hwu et al., 2013).
Synthesis of 5-nitrobenzo[d]oxazole Derivatives
An innovative synthesis route for 5-nitrobenzoxazole derivatives starts from 2-fluoro-5-nitroaniline and benzoyl chloride derivatives, highlighting its utility in organic synthesis and chemical engineering (Vosooghi et al., 2014).
properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)11-6-2-4-8-13(11)18-9-10-5-1-3-7-12(10)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFOIBOGLGLQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.